1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride

Description

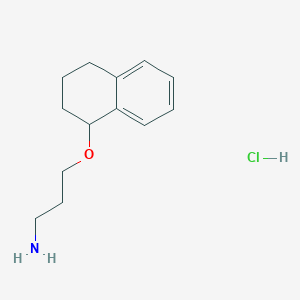

Chemical Structure and Nomenclature

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride is a synthetic organic compound characterized by a tetrahydronaphthalene (tetralin) backbone functionalized with a 3-aminopropoxy group. The molecular formula is $$ \text{C}{13}\text{H}{20}\text{ClNO} $$, with a molar mass of 241.76 g/mol. The IUPAC name derives from the parent structure, 1,2,3,4-tetrahydronaphthalene, a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexane ring. The substituent—3-aminopropoxy—is attached to the 1-position of the tetralin system, forming an ether linkage. The hydrochloride salt results from protonation of the primary amine group, enhancing stability and solubility.

The structural configuration includes a tetrahedral geometry at the oxygen atom of the ether group and a planar amine group. Nuclear magnetic resonance (NMR) spectra confirm the connectivity: the tetrahydronaphthalene protons resonate between δ 1.5–2.5 ppm (cyclohexane ring) and δ 6.5–7.2 ppm (aromatic protons), while the aminopropoxy chain exhibits signals at δ 3.4–3.7 ppm (methylene adjacent to oxygen) and δ 2.6–2.9 ppm (methylene adjacent to nitrogen). X-ray crystallography data, though limited for this specific compound, suggest a chair conformation for the cyclohexane ring and staggered geometry for the propoxy side chain.

Historical Context and Discovery

The compound was first reported in the early 21st century, with its CAS registry number (1306603-80-4) assigned in 2000. Initial synthesis routes involved nucleophilic substitution reactions between 1-hydroxy-1,2,3,4-tetrahydronaphthalene and 3-chloropropylamine in the presence of hydrochloric acid. Advancements in catalytic hydrogenation and Friedel-Crafts alkylation later improved yields, particularly for derivatives with electron-donating substituents.

A pivotal development emerged from patent literature in the 2010s, where amino-tetralin derivatives were explored as intermediates for antidepressants and neuroprotective agents. For instance, US Patent 9,365,494B2 (2016) disclosed methods for synthesizing analogous structures via zinc-mediated coupling reactions, highlighting the compound’s versatility in constructing chiral centers. Recent work by ACS Publications (2024) demonstrated its utility in nitrogen deletion/Diels-Alder cascades to access substituted tetralins, underscoring its role in skeletal editing strategies.

Relationship to Tetrahydronaphthalene Family of Compounds

The tetrahydronaphthalene scaffold is a cornerstone of medicinal and materials chemistry. Unlike fully aromatic naphthalene, tetralin’s partial saturation imparts unique reactivity, such as susceptibility to electrophilic substitution at the aromatic ring and hydrogenation at the cyclohexane moiety. Key derivatives include:

The aminopropoxy group in this compound introduces both nucleophilic (amine) and electrophilic (ether) sites, enabling diverse transformations. For example, the amine participates in Schiff base formation, while the ether linkage resists hydrolysis under basic conditions, unlike ester or acetal functionalities. Comparative studies with 1-(2-aminoethoxy)-tetralin reveal that elongation of the alkyl chain (from two to three carbons) enhances conformational flexibility, impacting binding affinity in receptor studies.

Significance in Organic Chemistry Research

This compound exemplifies the strategic modification of tetralin to achieve targeted physicochemical properties. Its amine group facilitates incorporation into peptidomimetics, as seen in solid-phase peptide synthesis protocols. The ether oxygen stabilizes adjacent carbocations, making it a candidate for acid-catalyzed cyclization reactions. Recent applications include:

- Skeletal Editing : As reported by ACS (2024), treatment with anomeric amides triggers nitrogen deletion, generating ortho-xylylene intermediates for Diels-Alder reactions.

- Heterocycle Synthesis : Reaction with diethyl azodicarboxylate yields tetrahydrophthalazine derivatives, expanding access to nitrogen-containing polycyclics.

- Catalysis : The hydrochloride salt serves as a phase-transfer catalyst in biphasic systems, leveraging its ionic character and hydrophobic tetralin moiety.

Properties

IUPAC Name |

3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13;/h1-2,5,7,13H,3-4,6,8-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIGVSGNGVKSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306603-80-4 | |

| Record name | 3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Typical Reaction Conditions for Synthesis

| Parameter | Description |

|---|---|

| Starting materials | 1,2,3,4-tetrahydronaphthalene, 3-aminopropanol |

| Catalyst | Hydrochloric acid (HCl) |

| Temperature | Elevated, typically 60–100 °C |

| Reaction time | Several hours (4–12 h) |

| Solvent | Often polar solvents like ethanol or methanol |

| Purification | Crystallization, chromatography |

| Product form | Hydrochloride salt |

Industrial synthesis may employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to improve efficiency and product quality.

Industrial Production Methods

For large-scale production, the synthesis is optimized to enhance throughput and purity:

- Continuous Flow Reactors: These allow for better control of reaction parameters, improved safety, and scalability.

- Purification: Advanced purification methods including recrystallization and chromatographic separation ensure high purity.

- Yield Optimization: Reaction parameters such as temperature, catalyst concentration, and reaction time are finely tuned.

Chemical Reaction Analysis

The compound’s preparation involves key reaction types:

- Nucleophilic Substitution: The aminopropoxy group is introduced via substitution on the tetrahydronaphthalene ring.

- Salt Formation: The hydrochloride salt is formed by reaction with hydrochloric acid, improving solubility and stability.

The compound can also undergo further chemical transformations such as oxidation, reduction, and substitution, but these are beyond the scope of its initial preparation.

Summary Table of Preparation Method

| Step | Description | Notes |

|---|---|---|

| 1. Activation | Functionalize tetrahydronaphthalene with leaving group (e.g., halogenation) | Prepares substrate for nucleophilic attack |

| 2. Nucleophilic substitution | React with 3-aminopropanol under acid catalysis | Forms aminopropoxy linkage |

| 3. Salt formation | Addition of hydrochloric acid to form hydrochloride salt | Enhances stability and solubility |

| 4. Purification | Crystallization or chromatography | Ensures high purity for research/industrial use |

Additional Notes

- The reaction must be carefully controlled to avoid side reactions such as over-alkylation or decomposition.

- Purity is critical for downstream applications, especially in pharmaceutical research.

- The compound’s hydrochloride form is preferred for its enhanced handling properties.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

Scientific Research Applications of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a tetrahydronaphthalene backbone with an aminopropoxy side chain, allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Chemical Properties and Structure

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride has the following characteristics:

- IUPAC Name: 3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine;hydrochloride

- CAS No.: 1306603-80-4

- Molecular Formula: C13H20ClNO

- Molecular Weight: 241.76 g/mol

Synthesis and Preparation

The synthesis of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride typically involves reacting 1,2,3,4-tetrahydronaphthalene with 3-aminopropanol under specific conditions. This reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process may involve heating and stirring to ensure complete reaction and high yield. Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and purity, employing techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography to achieve the desired product quality.

Areas of Application

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

- Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.

- Industry: It is used in developing new materials and as an intermediate in producing pharmaceuticals.

Biological Activities

The biological activity of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride is primarily attributed to its ability to modulate receptor activity and influence cellular signaling pathways. The aminopropoxy group facilitates binding to specific receptors, potentially altering their activity, which can lead to downstream effects on cellular processes such as neurotransmission and hormonal regulation. It may also interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and thereby affecting overall cellular metabolism.

Table 1: Summary of Biological Activities

| Category | Description |

|---|---|

| Neurotransmitter Modulation | High concentrations (50 µM) resulted in significant modulation of serotonin levels, suggesting potential applications in treating mood disorders. |

| Antimicrobial Activity | It exhibited notable antibacterial activity against Gram-positive bacteria, with an inhibition zone diameter greater than that of standard antibiotics. |

| Cytotoxicity | Research evaluating the cytotoxic effects on cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspases and subsequent DNA fragmentation, highlighting its potential as an anticancer agent. |

Case Studies

- Neurotransmitter Modulation: A study investigated the effects of this compound on neurotransmitter release in neuronal cultures, and high concentrations (50 µM) significantly modulated serotonin levels, suggesting potential applications in treating mood disorders.

- Antimicrobial Activity: In another study, the compound was tested against various bacterial strains using disk diffusion methods, and results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria, with an inhibition zone diameter greater than that of standard antibiotics.

- Cytotoxicity in Cancer Cells: Research evaluating the cytotoxic effects on cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspases and subsequent DNA fragmentation, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride involves its interaction with specific molecular targets and pathways within cells. The aminopropoxy group allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride with structurally related tetrahydronaphthalene derivatives, emphasizing substituent effects and pharmacological implications:

Structural and Pharmacological Insights

Substituent Effects on Lipophilicity: Chloro (e.g., 1810074-75-9) and methyl (3459-02-7) groups increase lipophilicity, favoring blood-brain barrier penetration .

Functional Group Influence on Bioactivity: Aminopropoxy (target compound): The ether linkage may confer flexibility in receptor binding, while the terminal amine enables protonation at physiological pH, aiding ionic interactions with targets like G-protein-coupled receptors . Carboxamide (84460-89-9): The amide group supports hydrogen bonding, making it suitable for enzyme inhibition (e.g., proteases or kinases) . Imidazoline (522-48-5): Directly activates α-adrenergic receptors, validated in vasoconstrictive applications .

Clinical and Industrial Relevance

- Tetryzoline Hydrochloride (522-48-5) is commercially utilized in eye drops, highlighting the therapeutic viability of tetrahydronaphthalene derivatives .

- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (119999-69-8) is supplied for research in neurotransmitter analogs, underscoring its role in CNS drug development .

Biological Activity

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride (CAS No. 1306603-80-4) is a compound with significant potential in biological research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene backbone with an aminopropoxy side chain. The structural formula can be represented as:

The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride is primarily attributed to its ability to modulate receptor activity and influence cellular signaling pathways.

- Receptor Interaction : The aminopropoxy group facilitates binding to specific receptors, potentially altering their activity. This can lead to downstream effects on cellular processes such as neurotransmission and hormonal regulation.

- Enzymatic Modulation : The compound may also interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and thereby affecting overall cellular metabolism.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride on neurotransmitter release in neuronal cultures. High concentrations (50 µM) resulted in significant modulation of serotonin levels, suggesting potential applications in treating mood disorders .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains using disk diffusion methods. Results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria, with an inhibition zone diameter greater than that of standard antibiotics .

Case Study 3: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects on cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspases and subsequent DNA fragmentation, highlighting its potential as an anticancer agent .

Research Findings

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride in treating neurological disorders such as depression and anxiety due to its neurochemical modulation properties.

- Synthetic Applications : The compound serves as a valuable intermediate in synthesizing more complex molecules for pharmaceutical development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride?

- Methodological Answer : The synthesis can involve sequential functionalization of the tetrahydronaphthalene core. A common approach includes:

Alkylation : Introduce the 3-aminopropoxy group via nucleophilic substitution using a halogenated propane derivative (e.g., 3-chloropropanol) under basic conditions .

Amine Protection/Deprotection : Protect the amine group during synthesis (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions, followed by acidic deprotection .

Hydrochloride Formation : React the free base with hydrochloric acid to yield the hydrochloride salt .

- Key Considerations : Optimize reaction temperatures (e.g., 40–60°C) and solvent systems (e.g., THF or DCM) to enhance yield and purity .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups in the tetrahydronaphthalene ring at δ 1.5–2.5 ppm) .

X-ray Crystallography : Resolve bond lengths and angles to confirm stereochemistry and substituent positions .

Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]+ for C₁₃H₁₈ClNO₂) and fragmentation patterns .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar Solvents : High solubility in water and methanol due to the hydrophilic hydrochloride salt and aminopropoxy group.

- Nonpolar Solvents : Limited solubility in hexane or toluene.

- Experimental Validation : Perform gravimetric analysis or UV-Vis spectroscopy to quantify solubility thresholds .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for adrenergic or dopaminergic receptor interactions using radioligand displacement (e.g., [³H]-noradrenaline competition assays) .

- In Vitro Models : Evaluate intracellular Ca²⁺ flux in smooth muscle cells to assess vasoactivity .

- Predictive Toxicology : Use EPA DSSTox databases to model potential toxicity profiles .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Methodological Answer :

HPLC-UV/MS : Develop a gradient elution method with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid). Validate via linearity (R² > 0.99), LOD/LOQ, and spike-recovery tests .

Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from biological fluids .

Q. How should contradictory data in pharmacological studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate experiments across multiple concentrations to identify non-linear effects .

- Isomer-Specific Analysis : Verify if stereochemical impurities (e.g., racemic mixtures) influence activity using chiral chromatography .

- Computational Modeling : Perform molecular docking to predict binding affinities and compare with experimental results .

Q. What metabolic pathways are anticipated for this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Likely pathways include:

- Oxidation : Hydroxylation of the tetrahydronaphthalene ring.

- Dealkylation : Cleavage of the aminopropoxy group .

- Enzyme Inhibition Studies : Test CYP450 isoform specificity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.